Functional Inactivity at hMT₁ and hMT₂ Receptors: Direct Comparison with UCSF4226 in cAMP Inhibition Assays
In a head-to-head study using identical assay conditions, the target compound Z3670677764 (SML2754) exhibited no measurable functional activity at either human MT₁ or MT₂ melatonin receptors (pEC₅₀ <4.5 at both receptors, tested up to 30 µM), whereas its active counterpart UCSF4226 (ZINC128734226, SML2753) displayed robust and MT₂-preferential activity: hMT₁ pEC₅₀ = 6.8 ± 0.2 (79 ± 3% Emax), hMT₂ pEC₅₀ = 8.2 ± 0.1 (89 ± 3% Emax) [1]. This difference of >3.7 log units (>5,000-fold) in potency at hMT₂ confirms the compound's utility as a matched inactive control.
| Evidence Dimension | Functional activity at human melatonin receptors (cAMP inhibition, HEK cells transiently expressing hMT₁ or hMT₂) |
|---|---|
| Target Compound Data | pEC₅₀ <4.5 at hMT₁; pEC₅₀ <4.5 at hMT₂ (n=3, tested up to 30 µM) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): hMT₁ pEC₅₀ = 6.8 ± 0.2 (79 ± 3% Emax, n=4); hMT₂ pEC₅₀ = 8.2 ± 0.1 (89 ± 3% Emax, n=4) |
| Quantified Difference | ΔpEC₅₀ >2.3 (hMT₁, >200-fold); ΔpEC₅₀ >3.7 (hMT₂, >5,000-fold) |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production in HEK cells transiently expressing hMT₁ or hMT₂ melatonin receptors; compounds tested at concentrations up to 30 µM; data represent mean ± s.e.m. from biologically independent experiments run in triplicate |
Why This Matters
This validates the compound as a genuine inactive control for MT₂ receptor studies, essential for distinguishing target-specific from off-target effects in phenotypic assays.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579(7800):609–614. Extended Data Table 4. doi:10.1038/s41586-020-2027-0 View Source
